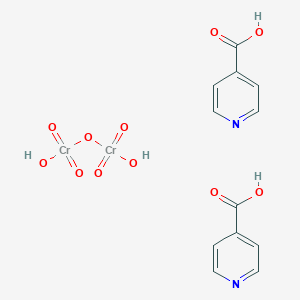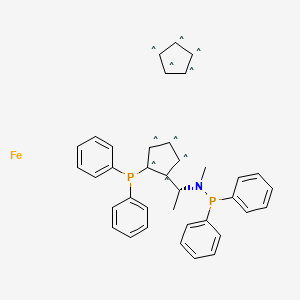![molecular formula C11H15N3O4S B12060187 4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)
4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-metil-2-[(3-nitropiridin-2-il)sulfanylamino]pentanoico es un compuesto orgánico complejo con una fórmula molecular de C11H15N3O4S
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-metil-2-[(3-nitropiridin-2-il)sulfanylamino]pentanoico normalmente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Un método común implica la nitración de 4-metilpiridina para formar 4-metil-3-nitropiridina . Este intermedio luego se somete a reacciones adicionales para introducir los grupos sulfanylamino y ácido pentanoico.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en el dominio público. Es probable que la síntesis a gran escala implique la optimización de los métodos a escala de laboratorio para garantizar rendimientos más altos y rentabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-metil-2-[(3-nitropiridin-2-il)sulfanylamino]pentanoico puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo nitro puede reducirse a un grupo amino en condiciones apropiadas.
Reducción: El grupo nitro puede reducirse a un grupo amino usando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El grupo nitro puede ser sustituido por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores comunes incluyen gas hidrógeno (H2) con un catalizador de paladio (Pd/C) o borohidruro de sodio (NaBH4).
Sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la reducción del grupo nitro normalmente produce el derivado de amina correspondiente.
Aplicaciones Científicas De Investigación
El ácido 4-metil-2-[(3-nitropiridin-2-il)sulfanylamino]pentanoico tiene varias aplicaciones de investigación científica:
Química: Puede usarse como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Puede usarse en el estudio de las interacciones e inhibición de enzimas.
Industria: Posible uso en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción del ácido 4-metil-2-[(3-nitropiridin-2-il)sulfanylamino]pentanoico no está bien documentado. Es probable que el compuesto interactúe con objetivos moleculares específicos a través de sus grupos nitropiridina y sulfanylamino. Estas interacciones pueden involucrar la unión a enzimas o receptores, lo que lleva a cambios en su actividad.
Comparación Con Compuestos Similares
Compuestos similares
- 4-Metil-3-nitropiridina
- Metil 2-[(3-nitropiridin-4-il)amino]acetato
- (3-metil-4-nitropiridin-2-il)metil acetato
Unicidad
El ácido 4-metil-2-[(3-nitropiridin-2-il)sulfanylamino]pentanoico es único debido a la presencia de un grupo nitropiridina y un grupo sulfanylamino.
Propiedades
IUPAC Name |
4-methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-7(2)6-8(11(15)16)13-19-10-9(14(17)18)4-3-5-12-10/h3-5,7-8,13H,6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVUBDSGNDCAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene](/img/structure/B12060104.png)



![(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride](/img/structure/B12060138.png)




![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)


![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)

